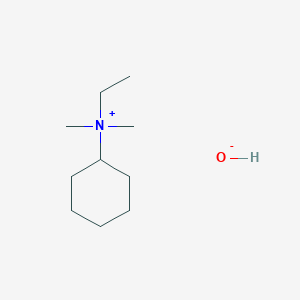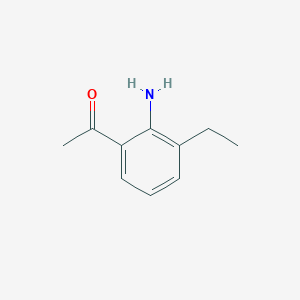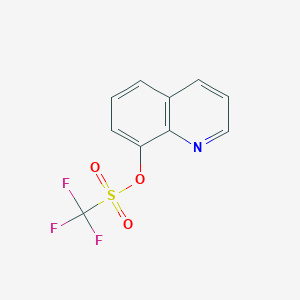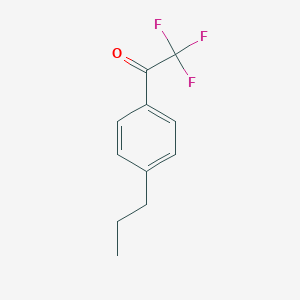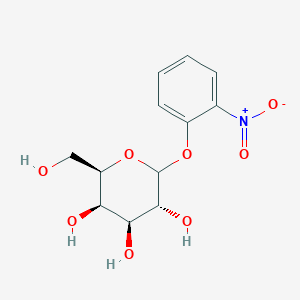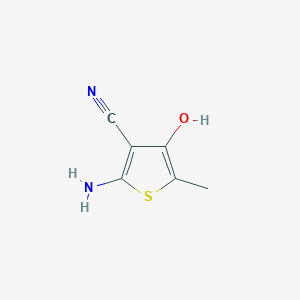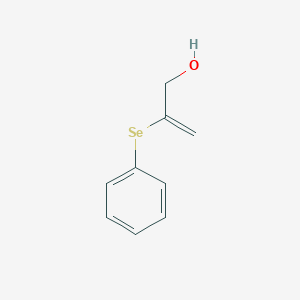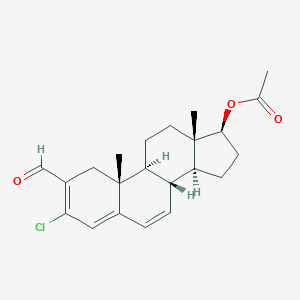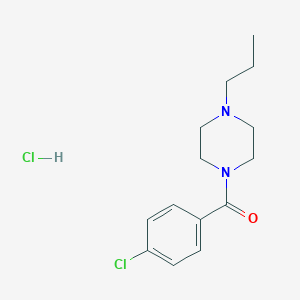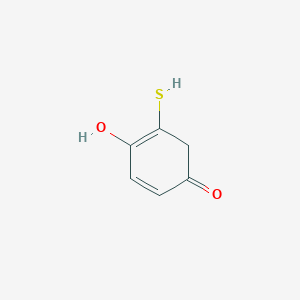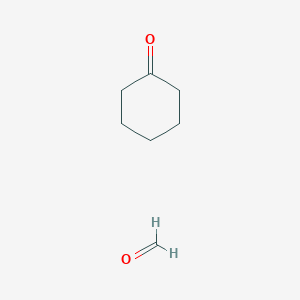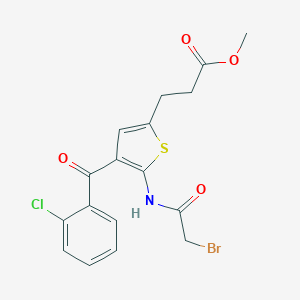
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a complex organic compound that features a thiophene ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a Paal-Knorr synthesis or via cyclization reactions involving sulfur sources and 1,4-diketones.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, amines, or thiols.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or thioethers.
Hydrolysis Products: Carboxylic acids.
Aplicaciones Científicas De Investigación
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic semiconductors or conductive polymers.
Biological Studies: Use as a probe in biochemical assays to study enzyme interactions or cellular pathways.
Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoacetylamino-3-(2-chlorobenzoyl)thiophene: Lacks the carbomethoxyethyl group, potentially altering its reactivity and applications.
2-Acetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene: Lacks the bromine atom, which may affect its ability to undergo substitution reactions.
2-Bromoacetylamino-3-(benzoyl)-5-(2-carbomethoxyethyl)thiophene: Lacks the chlorine atom, which could influence its electronic properties and reactivity.
Uniqueness
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing and electron-donating groups on the thiophene ring can significantly influence its chemical behavior and interactions with biological targets.
This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
Propiedades
IUPAC Name |
methyl 3-[5-[(2-bromoacetyl)amino]-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO4S/c1-24-15(22)7-6-10-8-12(17(25-10)20-14(21)9-18)16(23)11-4-2-3-5-13(11)19/h2-5,8H,6-7,9H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVIHXWHESHBSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=C(S1)NC(=O)CBr)C(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
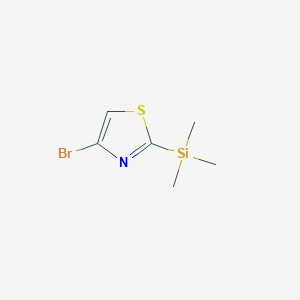
![5-Methylpyrido[2,3-d]pyridazine](/img/structure/B28643.png)
